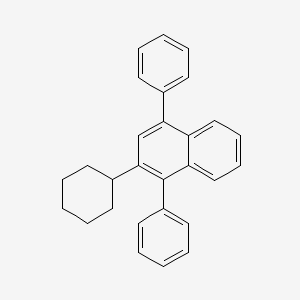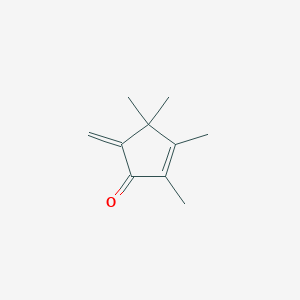
2-Cyclohexyl-1,4-diphenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1,4-diphenylnaphthalene is an organic compound with the molecular formula C28H28 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyclohexyl group and two phenyl groups attached to the naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,4-diphenylnaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, cyclohexane, and benzene derivatives.
Reaction Conditions: The process often involves Friedel-Crafts alkylation, where naphthalene undergoes alkylation with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
化学反応の分析
Types of Reactions
2-Cyclohexyl-1,4-diphenylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings or the naphthalene core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
2-Cyclohexyl-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclohexyl-1,4-diphenylnaphthalene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
2-Cyclohexyl-4,6-dinitrophenol: A compound with a cyclohexyl group and nitro groups attached to a phenol ring.
Cyclohexylbenzene: A simpler compound with a cyclohexyl group attached to a benzene ring.
1,4-Diphenylnaphthalene: A compound with two phenyl groups attached to a naphthalene core, but without the cyclohexyl group.
Uniqueness
2-Cyclohexyl-1,4-diphenylnaphthalene is unique due to the presence of both cyclohexyl and phenyl groups attached to the naphthalene core. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
919341-89-2 |
|---|---|
分子式 |
C28H26 |
分子量 |
362.5 g/mol |
IUPAC名 |
2-cyclohexyl-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C28H26/c1-4-12-21(13-5-1)26-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)25-19-11-10-18-24(25)26/h1,3-5,8-13,16-20,22H,2,6-7,14-15H2 |
InChIキー |
ARWFILMVIPOYKC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)


![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)

![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)


![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)

![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)

